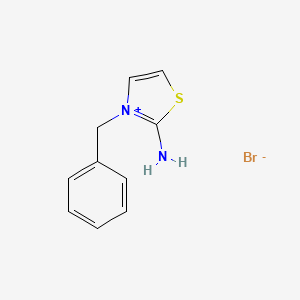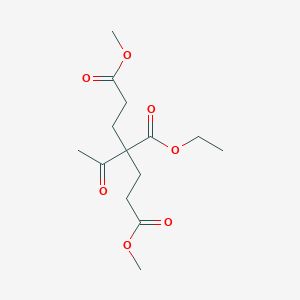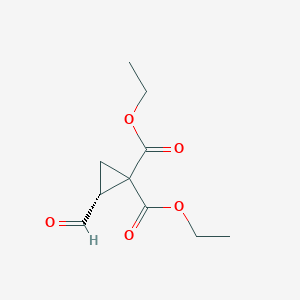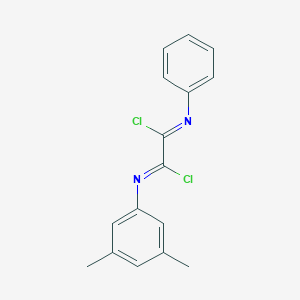
N-Acetyl-3,4-dichlorophenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-3,4-dichlorophenylalanine is a chemical compound belonging to the class of N-acylated aromatic amino acids It is structurally characterized by the presence of an acetyl group attached to the nitrogen atom of 3,4-dichlorophenylalanine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-3,4-dichlorophenylalanine typically involves the acetylation of 3,4-dichlorophenylalanine. One common method is the reaction of 3,4-dichlorophenylalanine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-3,4-dichlorophenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: Halogen atoms in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
N-Acetyl-3,4-dichlorophenylalanine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Mecanismo De Acción
The mechanism of action of N-Acetyl-3,4-dichlorophenylalanine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes involved in metabolic processes. It may also interact with receptors and signaling pathways, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-3,4-dihydroxyphenylalanine: Another N-acylated aromatic amino acid with similar structural features but different functional groups.
N-Acetyltyrosine: An N-acylated derivative of tyrosine with distinct biological activities.
N-Acetyltryptophan: An N-acylated derivative of tryptophan with unique properties.
Uniqueness
N-Acetyl-3,4-dichlorophenylalanine is unique due to the presence of chlorine atoms in the aromatic ring, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other N-acylated aromatic amino acids and contributes to its specific chemical and biological properties .
Propiedades
Fórmula molecular |
C11H11Cl2NO3 |
|---|---|
Peso molecular |
276.11 g/mol |
Nombre IUPAC |
(2S)-2-acetamido-3-(3,4-dichlorophenyl)propanoic acid |
InChI |
InChI=1S/C11H11Cl2NO3/c1-6(15)14-10(11(16)17)5-7-2-3-8(12)9(13)4-7/h2-4,10H,5H2,1H3,(H,14,15)(H,16,17)/t10-/m0/s1 |
Clave InChI |
VLSILMGYPXGZIG-JTQLQIEISA-N |
SMILES isomérico |
CC(=O)N[C@@H](CC1=CC(=C(C=C1)Cl)Cl)C(=O)O |
SMILES canónico |
CC(=O)NC(CC1=CC(=C(C=C1)Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphine, [(phenylborylene)bis(methylene)]bis[bis(1,1-dimethylethyl)-](/img/structure/B12541163.png)

![N-[(2,6-Difluorophenyl)methyl]-N'-(4-ethyl-1,3-thiazol-2-yl)thiourea](/img/structure/B12541196.png)

![2-{4-[(4-Chlorophenyl)ethynyl]phenoxy}ethan-1-amine](/img/structure/B12541205.png)
![1,1'-(Thiene-2,5-diyl)bis[4-(thiophen-2-yl)butane-1,4-dione]](/img/structure/B12541212.png)



![4,4'-[Disulfanediylbis(methylene)]bis(2,2-dimethyl-1,3-dioxolane)](/img/structure/B12541240.png)
![(2S)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid](/img/structure/B12541249.png)



